

Application Notes and Protocols for LEQ506 in Mouse Models

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Compound of Interest

Compound Name: LEQ506

Cat. No.: B601178

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Introduction

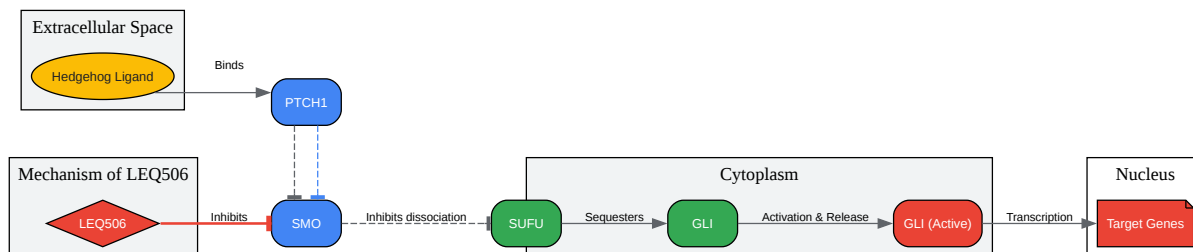
LEQ506, also known as NVP-**LEQ506**, is a second-generation, orally bioavailable small-molecule inhibitor of the Smoothed (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] **LEQ506** has demonstrated anti-tumor efficacy in preclinical mouse models and has been evaluated in Phase I clinical trials for advanced solid tumors.[2][4] These application notes provide a comprehensive overview of the available information on the dosage and administration of **LEQ506** in mouse models, intended to guide researchers in designing and executing relevant in vivo studies.

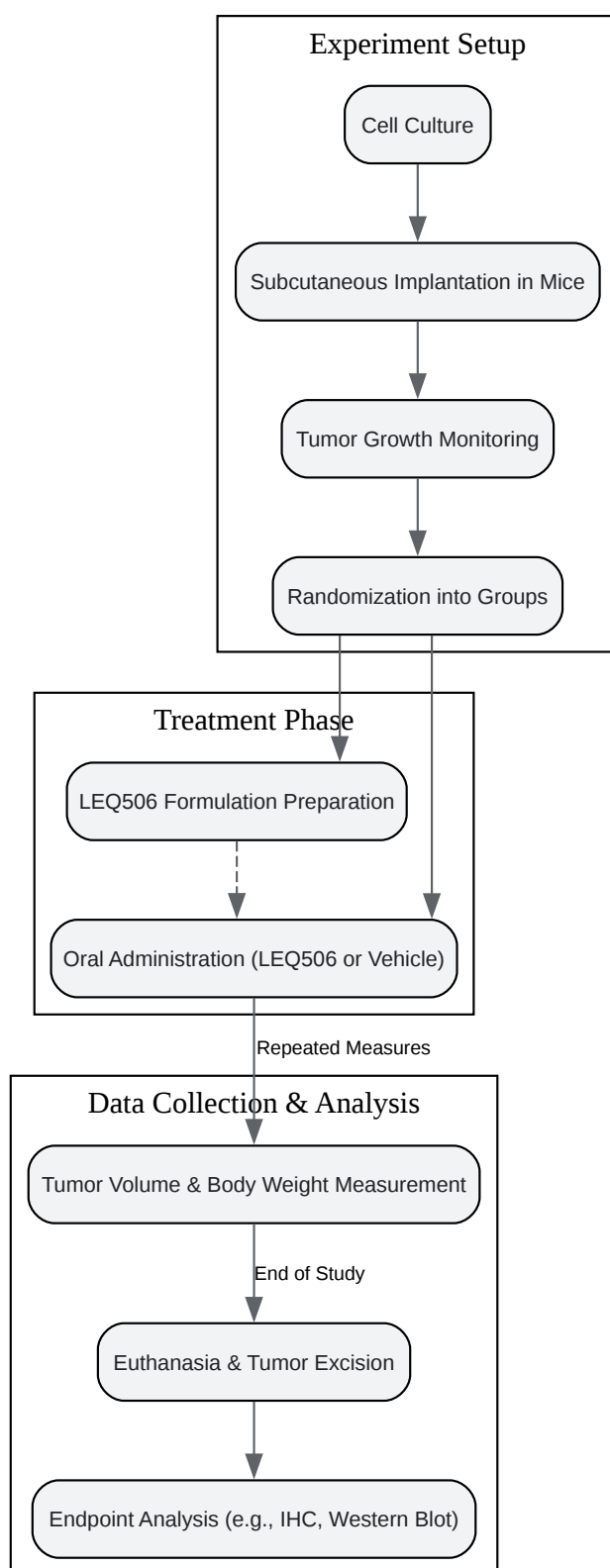
Mechanism of Action: Hedgehog Signaling Pathway Inhibition

LEQ506 exerts its anti-tumor activity by antagonizing the Smoothed (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor relieves the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2,

and GLI3).[3][4] Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

By binding to Smo, **LEQ506** prevents this downstream signaling, effectively blocking the transcriptional activity of GLI and inhibiting the growth of Hh-driven tumors.[1]





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